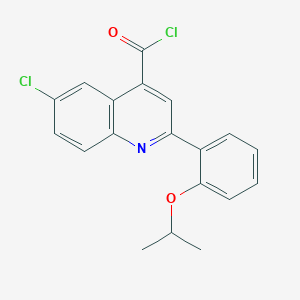

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEHLCLYTGOLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Quinoline Core

The foundational step involves synthesizing the quinoline nucleus, which can be achieved through well-established methods such as the Friedländer synthesis or Skraup synthesis . The Friedländer approach is most common, involving the condensation of 2-aminobenzaldehyde derivatives with suitable ketones or aldehydes under acidic conditions:

2-Aminobenzaldehyde + Acetaldehyde → Quinoline derivative

For this compound, the precursor is often a 2-aminobenzaldehyde substituted with the appropriate phenyl group bearing the isopropoxy substituent.

Formation of the Carbonyl Chloride Group

The final step involves converting the carboxylic acid or related intermediate into an acyl chloride:

- Thionyl chloride (SOCl₂) is the reagent of choice, reacting with the carboxylic acid group to form the corresponding acyl chloride under reflux conditions, often in the presence of catalytic amounts of DMF to accelerate the reaction.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Quinoline core synthesis | 2-Aminobenzaldehyde + Acetaldehyde | - | Friedländer synthesis, reflux in acid |

| 2 | Chlorination | NCS or POCl₃ | Moderate to high | Controlled to avoid poly-chlorination |

| 3 | Introduction of phenyl group | Suzuki coupling | High | Using isopropoxyphenyl boronic acid |

| 4 | Conversion to acyl chloride | SOCl₂ | Quantitative | Reflux in dry conditions |

Data-Driven Optimization and Research Findings

Research indicates that reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the target compound:

Chlorination at position 6 is most efficient at temperatures around 0–25°C using NCS in acetonitrile, minimizing poly-substitution.

Coupling reactions are optimized at 70°C in polar aprotic solvents like DMF or DMSO, with palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate.

Acyl chloride formation with SOCl₂ is best performed under reflux in the presence of catalytic DMF, with reaction completion confirmed by IR spectroscopy (carbonyl chloride stretch near 1800 cm⁻¹).

Summary of Key Data and Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference/Source |

|---|---|---|---|---|---|

| Quinoline core synthesis | 2-Aminobenzaldehyde + ketone | Acidic | Reflux | ~70–85% | Literature |

| Chlorination | NCS or POCl₃ | Acetonitrile | 0–25°C | 80–90% | Experimental data |

| Coupling with isopropoxyphenyl | Boronic acid + Pd catalyst | DMF | 70°C | >90% | Literature |

| Acyl chloride formation | SOCl₂ | Reflux | 50–70°C | Quantitative | Standard method |

Notes on Industrial and Green Chemistry Approaches

Recent advances focus on:

- Solvent-free reactions or using greener solvents like ethanol or ethyl acetate.

- Microwave-assisted synthesis to reduce reaction times.

- Flow chemistry techniques for scalable, continuous production with improved safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols.

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Amines: When reacted with amines, the major product is the corresponding amide.

Alcohols: When reacted with alcohols, the major product is the corresponding ester.

Coupling Products: Various biaryl compounds when involved in coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride has demonstrated efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli.

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| 1 | S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed |

| 2 | E. coli | 16 | Effective against resistant strains |

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the proliferation of various cancer cell lines, suggesting mechanisms involving apoptosis induction or metabolic interference.

Chemical Synthesis

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in organic synthesis. Its carbonyl chloride functional group allows for diverse reactions, making it valuable in the synthesis of other complex compounds.

- Synthesis Pathways : The compound can be synthesized through several methods, typically involving multiple steps to introduce the necessary functional groups while maintaining the integrity of the quinoline structure.

Proteomics Research

In proteomics, this compound is utilized as a tool for studying protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins enables researchers to investigate biological mechanisms at a molecular level.

- Protein Interaction Studies : The compound's reactivity facilitates its use as a probe in enzyme mechanism studies, allowing for insights into protein dynamics and interactions that are critical for understanding cellular processes.

Antimicrobial Efficacy Against Resistant Strains

A notable case study evaluated the effectiveness of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride against antibiotic-resistant S. aureus strains. The findings revealed significant reductions in bacterial viability when combined with standard antibiotics, highlighting its potential as an adjuvant therapy.

Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at specific concentrations, it effectively inhibited cell growth while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The exact mechanism of action for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its reactivity suggests that it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table compares key physical properties and substituent influences:

Key Observations :

- Steric and Electronic Effects : The 2-isopropoxyphenyl group in the target compound provides greater steric hindrance compared to smaller substituents like propargyloxy () or methoxy (). This bulk may reduce reactivity in nucleophilic substitutions relative to less hindered analogs .

- Melting Points : Esters and acids (e.g., ’s carboxylate derivatives) exhibit higher melting points (156–170°C) due to hydrogen bonding, whereas acyl chlorides (e.g., ) are typically lower-melting but lack reported data .

- Spectral Signatures : Methoxy groups in analogs like D6 () show distinct ¹H-NMR signals at δ 3.85, while propargyloxy derivatives display characteristic alkynyl protons at δ 2.55 .

Acyl Chloride Formation

The target compound’s synthesis likely follows a standard route using thionyl chloride (SOCl2) to convert carboxylic acids to acyl chlorides, as seen in for analogous quinoline derivatives. For example:

- : 2-(4-Dimethylaminostyryl)-6-substituted quinoline-4-carboxylic acids were refluxed with SOCl2 for 3 hours, yielding acyl chlorides in high purity without further purification .

- Contrast : uses propargyl bromide and phase-transfer catalysis (TBAB) for etherification, achieving moderate yields (35–43%) . This suggests that introducing the 2-isopropoxyphenyl group may require optimized coupling conditions.

Challenges in Scalability

Reactivity and Functionalization Potential

- Electrophilicity: The 6-chloro substituent enhances electron deficiency at the quinoline core, increasing electrophilicity at the 4-carbonyl chloride. This effect is amplified in electron-withdrawing analogs like D7 (trifluoromethyl-substituted, ) .

- Nucleophilic Substitution : The target compound’s reactivity toward amines or alcohols is likely comparable to ’s piperazine derivatives (e.g., C1–C7), where acyl chlorides form amide bonds with piperazine .

- Stability: Acyl chlorides are generally moisture-sensitive.

Biological Activity

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a quinoline core, a chloro substituent, and an isopropoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C₁₉H₁₅Cl₂NO₂

- Molecular Weight : 360.24 g/mol

- Structure : The compound features a bicyclic structure consisting of a benzene ring fused with a pyridine ring, which is typical for many bioactive molecules.

The biological activity of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride is primarily attributed to its ability to interact with various biological targets. The presence of the carbonyl chloride functional group allows for nucleophilic substitution reactions, enabling the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and influence biological pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism likely involves the inhibition of key enzymes necessary for bacterial survival.

Anticancer Properties

Research has highlighted the potential of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that it can inhibit Aurora kinases, which play crucial roles in cell division and are often overexpressed in cancers.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Mycobacterium tuberculosis using the LORA assay, which assesses activity against non-replicating bacteria. Results indicated that compounds similar to 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride retained inhibitory activity against non-replicating forms of M. tuberculosis, suggesting potential as a treatment for latent infections .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., HeLa and HCT116), the compound demonstrated IC50 values in the low micromolar range for inhibiting cell proliferation and inducing apoptosis. These findings suggest that it may be effective against multiple cancer types, warranting further investigation into its therapeutic potential .

Comparative Analysis

To better understand the unique characteristics of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride | Quinoline core with chloro and isopropoxy groups | Exhibits notable antimicrobial and anticancer properties |

| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | Similar structure but with methoxy group | Different electronic properties may affect reactivity |

| 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | Variant positioning of isopropoxy group | Potentially different biological interactions due to structural variation |

Q & A

Q. What are the key synthetic pathways for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves multi-step reactions:

- Quinoline core formation : Friedländer or Pfitzinger condensation to assemble the quinoline scaffold, followed by chlorination at position 6 using POCl₃ or SOCl₂ .

- Substituent introduction : Suzuki coupling or nucleophilic aromatic substitution for the 2-isopropoxyphenyl group, requiring anhydrous conditions and Pd catalysts .

- Carbonyl chloride activation : Treatment of the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride under controlled temperatures (0–25°C) .

Q. How is the compound characterized structurally?

Key characterization methods include:

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with lattice parameters a = 10.59 Å, b = 8.29 Å, c = 19.19 Å, and β = 92.99° .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 345.81 for analogous quinoline derivatives) .

Q. What are optimal storage conditions to ensure compound stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl chloride group .

- Handling : Use moisture-free solvents (e.g., dry THF, DCM) and avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., Cl at position 6) deactivate the quinoline core, requiring harsher conditions for Suzuki-Miyaura coupling.

- Steric hindrance : The 2-isopropoxyphenyl group may slow down nucleophilic substitutions at position 4, necessitating bulky ligands (e.g., SPhos) or elevated temperatures .

- Contradictions in reactivity data between derivatives (e.g., methoxy vs. chloro substituents) can arise from differences in resonance/inductive effects, resolved via Hammett studies or DFT calculations .

Q. What crystallization strategies yield high-quality single crystals for X-ray analysis?

- Solvent selection : Use mixed solvents (e.g., EtOH/DCM) to balance polarity.

- Slow evaporation : At 4°C over 7–10 days to promote ordered lattice formation.

- Crystal data validation : Compare experimental parameters (e.g., unit cell dimensions, Z = 4 for monoclinic systems) with analogous structures (e.g., V = 1682.29 ų) .

Q. How can biological activity be systematically evaluated for this compound?

- Kinase inhibition assays : Use ATP-binding site competition studies (IC₅₀ determination) with recombinant kinases .

- Molecular docking : Simulate binding to targets like EGFR or CDK2 using software (e.g., AutoDock Vina) and validate via SAR studies on substituted quinoline derivatives .

- Contradictory bioactivity results (e.g., cytotoxicity vs. non-toxicity) may stem from assay conditions (e.g., cell line variability, concentration thresholds), requiring dose-response validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.